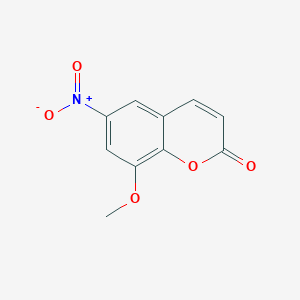

8-Methoxy-6-nitro-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Methoxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-nitro-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 8-methoxy-2H-chromen-2-one with nitric acid to introduce the nitro group at the 6-position . The reaction is usually carried out under reflux conditions at elevated temperatures to ensure complete nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted chromenes depending on the reagent used.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as an antileishmanial agent due to its activity against Leishmania parasites.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-nitro-2H-chromen-2-one involves its interaction with biological molecules. For instance, its antileishmanial activity is attributed to its ability to interfere with the mitochondrial membrane potential of the parasites, leading to the production of reactive oxygen species and subsequent parasite death . The compound may also interact with DNA, binding to the minor groove and altering its structure .

Comparison with Similar Compounds

Similar Compounds

- 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one

- 4-Hydroxy-8-methoxy-2H-chromen-2-one

- 6-Methoxy-2H-chromen-2-one

Uniqueness

8-Methoxy-6-nitro-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group at the 6-position and methoxy group at the 8-position make it particularly effective in certain biological applications, such as its antileishmanial activity .

Biological Activity

8-Methoxy-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the chromene family, characterized by its unique substitution pattern that imparts significant biological activities. This article delves into its various biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇N₁O₅, featuring a methoxy group at the 8-position and a nitro group at the 6-position of the chromene structure. The compound appears as a yellowish solid and has been synthesized through multi-step organic reactions, allowing for the exploration of its biological properties .

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentrations (MIC) suggest effectiveness comparable to established antibiotics .

- Neuroprotective Effects : In studies evaluating neuroprotective properties, this compound has shown superior activity against oxidative stress-induced cell death in neuronal cells. It outperformed quercetin, a well-known antioxidant, indicating potential applications in neurodegenerative diseases .

- Antileishmanial Activity : The compound exhibits activity against Leishmania parasites by disrupting mitochondrial membrane potential, leading to increased reactive oxygen species production and subsequent parasite death. This mechanism highlights its potential as an antileishmanial agent .

- Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. The compound showed promising inhibitory effects, suggesting further exploration as a therapeutic agent for cognitive disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound interferes with protein synthesis pathways in bacteria, inhibiting nucleic acid and peptidoglycan production, which contributes to its bactericidal activity .

- Neuroprotection : Its neuroprotective effects are attributed to its ability to reduce oxidative stress and modulate signaling pathways involved in neuronal survival .

- Antileishmanial Mechanism : The disruption of mitochondrial function in Leishmania parasites leads to apoptosis-like cell death, underscoring the compound's potential in treating leishmaniasis .

Table 1: Biological Activities of this compound

Table 2: Comparative IC50 Values for Related Compounds

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 22.6 ± 0.8 | 18.9 ± 0.9 |

| Quercetin | 21.7 ± 0.7 | Not tested |

| Donepezil | Not tested | Reference standard |

Case Studies

- Neuroprotection Against H₂O₂-Induced Damage : A study involving PC12 cells demonstrated that treatment with this compound significantly increased cell viability under oxidative stress conditions compared to controls, highlighting its potential use in neurodegenerative therapies .

- Antileishmanial Activity Assessment : In vivo studies showed that this compound effectively reduced parasite burden in models of leishmaniasis, suggesting its viability as a therapeutic agent against this disease .

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

8-methoxy-6-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO5/c1-15-8-5-7(11(13)14)4-6-2-3-9(12)16-10(6)8/h2-5H,1H3 |

InChI Key |

XGXWABPYUCUGCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.